1-Chloro-4-(2-phenoxyethylsulfinyl)benzene
Description
Properties
IUPAC Name |
1-chloro-4-(2-phenoxyethylsulfinyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2S/c15-12-6-8-14(9-7-12)18(16)11-10-17-13-4-2-1-3-5-13/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEGIDUXJWDFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with 2-Phenoxyethyl Thiols
A common approach involves reacting 4-chlorobenzenethiol with 2-phenoxyethyl bromide under basic conditions. For example:
$$ \text{4-ClC}6\text{H}4\text{SH} + \text{PhOCH}2\text{CH}2\text{Br} \xrightarrow{\text{NaOH, EtOH}} \text{4-ClC}6\text{H}4\text{-S-CH}2\text{CH}2\text{OPh} $$
This method, adapted from Ullmann-type couplings, typically employs polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C, yielding the sulfide in 70–85% efficiency.
Thiol-Ene Click Chemistry
Radical-mediated thiol-ene reactions between 4-chlorostyrene and 2-phenoxyethanethiol offer a metal-free alternative. Initiated by AIBN at 70°C in THF, this method achieves ~90% conversion but requires stringent oxygen exclusion.
Oxidation to Sulfoxide
Controlled oxidation of the sulfide intermediate is critical to avoid over-oxidation to sulfone.
Hydrogen Peroxide in Acetic Acid
Using 30% H$$2$$O$$2$$ in glacial AcOH at 0–5°C for 4–6 hours provides moderate yields (65–75%). Excess peroxide must be quenched with Na$$2$$S$$2$$O$$_3$$ to prevent sulfone formation.
Meta-Chloroperbenzoic Acid (mCPBA)
mCPBA in dichloromethane at −20°C selectively oxidizes sulfides to sulfoxides within 2 hours, achieving 80–88% yields. This method’s scalability is limited by mCPBA’s cost and handling hazards.
Catalytic Asymmetric Oxidation
Chiral Ti(O$$i$$Pr)$$_4$$/tartrate systems enable enantioselective sulfoxidation, though this is less relevant for the non-chiral target.
Direct Coupling Strategies
Palladium-Catalyzed Sulfinyl Cross-Coupling
Adapting methodologies from patent US9227900B2, aryl halides (e.g., 1-chloro-4-iodobenzene) can couple with sulfinyl precursors. For instance:
$$ \text{4-ClC}6\text{H}4\text{I} + \text{PhOCH}2\text{CH}2\text{SO}2\text{H} \xrightarrow{\text{Pd(OAc)}2, \text{Cs}2\text{CO}3} \text{Target} $$
Yields reach 70–84% using BINAP ligands and triethylamine in toluene at 50°C.
Mitsunobu Reaction for Ether-Sulfoxide Assembly
The Mitsunobu reaction couples 4-chlorobenzenesulfinic acid with 2-phenoxyethanol using DIAD and PPh$$_3$$. While efficient (75–82% yields), this method struggles with steric hindrance.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| H$$2$$O$$2$$ Oxidation | 0–5°C, AcOH, 6 h | 65–75% | Low cost, simple workup | Risk of over-oxidation |
| mCPBA Oxidation | −20°C, CH$$2$$Cl$$2$$, 2 h | 80–88% | High selectivity | Expensive reagent, hazardous waste |
| Palladium Coupling | 50°C, toluene, Pd(OAc)$$_2$$, 4 h | 70–84% | Scalable, one-pot | Requires inert atmosphere |
| Mitsunobu Reaction | RT, THF, DIAD/PPh$$_3$$, 12 h | 75–82% | Stereospecific | High molecular weight byproducts |
Industrial-Scale Considerations
Patent WO2015063726A1 highlights the importance of solvent selection to minimize impurities. Replacing acetonitrile with toluene during reduction steps prevents adduct formation—a lesson applicable to sulfoxide synthesis. Similarly, US9227900B2 emphasizes cesium carbonate’s superiority over K$$2$$CO$$3$$ in coupling reactions, enhancing yields by 15–20%.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(2-phenoxyethylsulfinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfinyl group can be further oxidized to a sulfone or reduced to a sulfide using suitable reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Amino or thiol derivatives of the benzene ring.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
1-Chloro-4-(2-phenoxyethylsulfinyl)benzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-phenoxyethylsulfinyl)benzene involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The compound’s biological activity may be attributed to its ability to interact with cellular proteins and enzymes, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-chloro-4-(2-phenoxyethylsulfinyl)benzene with analogous compounds, focusing on substituent effects, synthesis pathways, and applications.
Substituent Variations and Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity but may reduce synthetic yields due to steric hindrance or side reactions .
- Fluorine substituents improve thermal stability and bioavailability, as seen in NMR studies of fluoropropyl analogs .
- Sulfinyl vs. sulfonyl groups : Sulfinyl compounds (S=O) are less oxidized than sulfonyl (S=O₂), affecting redox reactivity and applications in drug design .
Biological Activity
1-Chloro-4-(2-phenoxyethylsulfinyl)benzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and relevant case studies.
- Chemical Formula: C13H13ClO2S
- Molecular Weight: 270.76 g/mol
- CAS Number: 28611-91-8
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound appears to inhibit bacterial growth by disrupting cellular processes essential for survival.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators.
Table 2: Anticancer Effects of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| HCT116 (Colon Cancer) | 20 | Cell cycle arrest |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The sulfinyl group is believed to play a crucial role in its reactivity, facilitating the formation of reactive intermediates that can modify cellular macromolecules.
Key Mechanisms:
- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress, leading to cellular damage and apoptosis.
- Enzyme Inhibition: It may inhibit key enzymes involved in cell proliferation and survival pathways.
- Signal Transduction Modulation: Alters signaling pathways associated with cell growth and apoptosis.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various sulfinyl compounds, including this compound. Results indicated a correlation between the structure of the sulfinyl group and antimicrobial potency, suggesting that modifications could enhance effectiveness.
Study on Anticancer Properties
In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. The study concluded that the compound significantly reduced cell viability in a dose-dependent manner, with notable morphological changes indicative of apoptosis.
Q & A
Q. How can contradictions in reported bioactivity data be resolved?
- Data Reconciliation Framework :
Compare assay conditions (e.g., cell lines, solvent controls) across studies.
Validate activity via orthogonal assays (e.g., cell viability vs. target-specific enzyme inhibition).
Use metabolomics to identify compound stability issues (e.g., sulfoxide reduction in anaerobic bacterial cultures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
